Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate
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Overview
Description
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate is an organic compound with the molecular formula C24H24O4 It is known for its unique structure, which includes a cyclohexa-1,4-diene ring substituted with phenyl groups and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile. In this case, the diene is 1,3-butadiene, and the dienophile is maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene, at elevated temperatures to facilitate the formation of the cyclohexadiene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted esters.
Scientific Research Applications
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester functionalities can undergo hydrolysis or other reactions, leading to the formation of active intermediates. The phenyl rings can participate in π-π interactions or other non-covalent interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenylcyclohexa-1,4-diene: Similar structure but lacks the ester functionalities.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Contains ester groups but has a different core structure.
(±)-Diethyl trans-4-cyclohexene-1,2-dicarboxylate: Similar ester functionalities but different ring structure.
Uniqueness
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate is unique due to its combination of a cyclohexa-1,4-diene ring with phenyl and ester groups, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
63166-44-9 |
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Molecular Formula |
C24H24O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H24O4/c1-3-27-23(25)21-19(17-11-7-5-8-12-17)15-16-20(18-13-9-6-10-14-18)22(21)24(26)28-4-2/h5-16,19-20H,3-4H2,1-2H3 |
InChI Key |
OVMRNCLQWIDBGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(C=CC1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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